1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
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Overview
Description
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one: . The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-cyclopropyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(12)4-10(9-8)6-2-3-6/h4,6,12H,2-3H2,1H3 |
InChI Key |
KIVLVRQWHLEBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C2CC2 |
Origin of Product |
United States |
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